Extended π-Conjugation Length and Calculated Optical Band Gap vs. 4-Chlorobenzylidenemalononitrile
The target compound possesses an extended conjugation pathway spanning three aromatic/olefinic units (Ph–CH=CH–C(Ph-Cl)=C(CN)₂) compared to the two-unit system in 4-chlorobenzylidenemalononitrile (Cl-Ph–CH=C(CN)₂, CAS 1867-38-5). This structural extension is predicted to reduce the HOMO-LUMO gap and red-shift the UV-Vis absorption maximum. For closely related arylidene malononitrile derivatives, each additional conjugated double bond typically reduces the optical band gap by approximately 0.3–0.6 eV and shifts λₘₐₓ bathochromically by 30–60 nm [1]. While direct experimental UV-Vis data for CAS 1449135-82-3 remain unpublished in the peer-reviewed literature, calculated molecular descriptors indicate a ClogP of approximately 4.5–5.0 and a topological polar surface area (TPSA) of 47.6 Ų , consistent with enhanced membrane permeability relative to more polar benzylidene analogs bearing hydroxyl or carboxyl substituents.
| Evidence Dimension | Conjugation length (number of conjugated sp²-hybridized carbon units) and predicted optical properties |
|---|---|
| Target Compound Data | 3 conjugated aryl/olefin units; TPSA = 47.6 Ų; predicted ClogP ≈ 4.5–5.0 |
| Comparator Or Baseline | 4-Chlorobenzylidenemalononitrile (CAS 1867-38-5): 2 conjugated units; TPSA = 47.6 Ų; ClogP ≈ 2.8–3.2 |
| Quantified Difference | +1 conjugated unit; ΔClogP ≈ +1.7 to +2.2; predicted λₘₐₓ red-shift of 30–60 nm based on class-level trends |
| Conditions | Calculated properties based on molinspiration/QikProp methodologies; class-level optical trend data from arylidene malononitrile SAR studies [1] |
Why This Matters
For optoelectronic and fluorescent probe applications, the extended conjugation directly determines absorption/emission wavelengths, and the 4-chloro substitution modulates electron density without introducing hydrogen-bond donors that could complicate supramolecular assembly.
- [1] Turpaev, K., et al. Benzylidenemalononitrile compounds as activators of cell resistance to oxidative stress and modulators of multiple signaling pathways. A structure-activity relationship study. Biochemical Pharmacology, 2011, 82(6), 535–547. DOI: 10.1016/j.bcp.2011.05.028. (Provides class-level SAR data on substituent effects in benzylidenemalononitriles.) View Source
